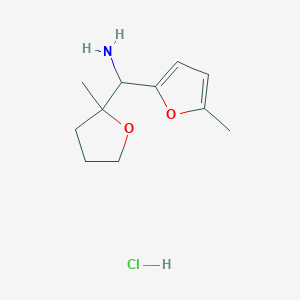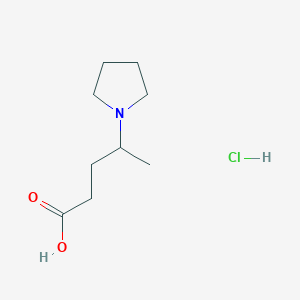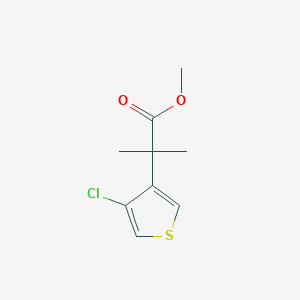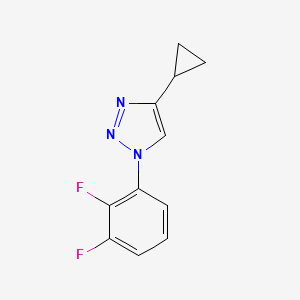![molecular formula C24H17F2NO3 B2551805 6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904451-08-7](/img/structure/B2551805.png)
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO3 and its molecular weight is 405.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Applications
Quinoline derivatives, including compounds similar to the specified chemical structure, are known for their efficient fluorescence. They are widely utilized in biochemistry and medicine for studying various biological systems. Quinoline derivatives are particularly noted for their potential as DNA fluorophores, owing to their fused aromatic systems containing heteroatoms, which contribute to their sensitivity and selectivity as fluorescent markers [I. Aleksanyan & L. Hambardzumyan, 2013]. Furthermore, novel fluorophores like 6-methoxy-4-quinolone have demonstrated strong fluorescence across a wide pH range in aqueous media, offering valuable characteristics for biomedical analysis [Junzo Hirano et al., 2004].
Antimicrobial Activity
Some fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have shown significant antimicrobial activities. These derivatives were synthesized from fluoroquinolone precursors and tested against various microbial strains, demonstrating their potential in developing new antimicrobial agents [N. Patel & S. D. Patel, 2010].
Drug Discovery Intermediates
Quinoline derivatives are pivotal intermediates in drug discovery, contributing to the synthesis of compounds with varied therapeutic potentials. For example, the telescoping process has been applied to synthesize key intermediates efficiently, enhancing the yield and purity of compounds for further medicinal chemistry applications [K. Nishimura & T. Saitoh, 2016]. Additionally, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlight the role of quinoline derivatives in generating new antimicrobial agents with potential therapeutic applications [N. Patel & S. D. Patel, 2010].
Mecanismo De Acción
Target of Action
Fluoroquinolones generally target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .
Mode of Action
Fluoroquinolones inhibit these enzymes, preventing DNA replication and ultimately leading to bacterial cell death .
Biochemical Pathways
The primary pathway affected is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolones prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication .
Result of Action
The inhibition of DNA replication leads to the death of bacterial cells, thereby exerting a bactericidal effect .
Action Environment
The action of fluoroquinolones can be influenced by various factors such as pH, presence of metal ions, and individual patient characteristics like age, kidney function, and genetic factors .
Propiedades
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-19-9-4-16(5-10-19)23(28)21-14-27(13-15-2-6-17(25)7-3-15)22-11-8-18(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGFJHTDFVKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)

![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)




![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
